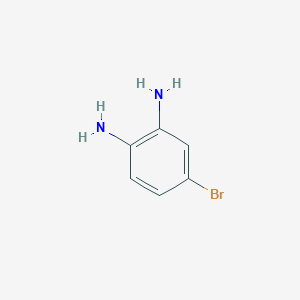

4-Bromobenzene-1,2-diamine

説明

Structure

3D Structure

特性

IUPAC Name |

4-bromobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHHVKUARKTSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314531 | |

| Record name | 4-bromobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-37-7 | |

| Record name | 4-Bromo-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diamino-4-bromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1575-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Diamino-4-bromobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC7FT8YHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzene-1,2-diamine, also known as 4-bromo-o-phenylenediamine, is an important aromatic amine derivative. Its bifunctional nature, possessing two adjacent amino groups and a bromine substituent, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characteristics, tailored for professionals in research and drug development. The strategic placement of its functional groups allows for the construction of various heterocyclic systems, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to brown powder or crystalline solid.[2] It is soluble in chloroform. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrN₂ | [3] |

| Molecular Weight | 187.04 g/mol | [3] |

| Melting Point | 65-69 °C (decomposes) | [4] |

| Boiling Point (Predicted) | 289.3 ± 20.0 °C | |

| Density (Predicted) | 1.697 ± 0.06 g/cm³ | |

| Solubility | Soluble in chloroform | |

| CAS Number | 1575-37-7 | [3] |

| InChI | InChI=1S/C6H7BrN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | [3] |

| SMILES | C1=CC(=C(C=C1Br)N)N | [3] |

Spectroscopic Data

Detailed experimental spectra for this compound can be sourced from various chemical suppliers and spectral databases. Below is a summary of expected spectral characteristics based on its structure and data for analogous compounds.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing bromine atom.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.5 - 7.0 | Multiplet | 3H |

| Amine Protons (NH₂) | 3.5 - 4.5 | Broad Singlet | 4H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will display distinct signals for the six carbon atoms in the benzene (B151609) ring. The carbon attached to the bromine atom (ipso-carbon) is expected to be shielded due to the "heavy atom effect".[5]

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | ~135-145 |

| C-Br | ~110-120 |

| C-H | ~115-130 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Strong, Broad | N-H Stretching (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 1650 - 1580 | Medium | N-H Bending |

| 1600 - 1475 | Medium to Weak | Aromatic C=C Stretching |

| 850 - 550 | Medium to Strong | C-Br Stretching |

Mass Spectrometry

In the mass spectrum of this compound, the molecular ion peak (M+) is expected to be a doublet with approximately a 1:1 ratio, which is characteristic of compounds containing one bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peaks would appear at m/z 186 and 188.

Experimental Protocols

The most common synthetic route to this compound involves the bromination of o-phenylenediamine (B120857).[1] The amino groups are typically first protected by acetylation to control the regioselectivity of the bromination, followed by deprotection.

Synthesis of this compound from o-Phenylenediamine

Step 1: Acetylation of o-Phenylenediamine

-

In a suitable reaction vessel, dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (B1165640) (2.2 equivalents) dropwise to the cooled solution while stirring.

-

After the addition is complete, warm the reaction mixture to approximately 50°C and stir for 1 hour. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Bromination of N,N'-(1,2-Phenylene)diacetamide

-

Cool the reaction mixture from Step 1 to room temperature (around 25°C).

-

Add sodium bromide (1.05 equivalents) to the mixture and stir until it is evenly distributed.

-

Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise over a period of 2 hours.

-

After the addition, continue stirring at room temperature for 2 hours, then heat the mixture to 50°C for another 2 hours. Monitor the reaction by TLC.

Step 3: Hydrolysis and Isolation of this compound

-

Pour the reaction mixture into ice water containing sodium sulfite (B76179) to quench any remaining bromine.

-

Stir until the red color of bromine disappears, which should result in the precipitation of a white solid (4-bromo-N,N'-(1,2-phenylene)diacetamide).

-

Filter the solid, wash with water, and dry.

-

For the hydrolysis step, dissolve the dried intermediate in methanol (B129727) under a nitrogen atmosphere.

-

Add a 5N aqueous solution of sodium hydroxide (B78521) and reflux the mixture until the deacetylation is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a large volume of ice water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as tert-butyl methyl ether.[6][7]

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Safety and Handling

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[3] It may also cause an allergic skin reaction.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention. Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of new chemical entities. This guide has provided a detailed overview of its chemical and physical properties, a reliable synthetic protocol, and its spectral characteristics. The information presented herein is intended to support researchers and drug development professionals in the effective and safe utilization of this versatile compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. This compound | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1,2-diaminobenzene 97 1575-37-7 [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromobenzene-1,2-diamine (CAS: 1575-37-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromobenzene-1,2-diamine, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document details its physicochemical properties, spectral data, synthesis protocols, key reactions, and its role in the synthesis of biologically active compounds.

Physicochemical and Spectral Data

This compound, also known as 4-bromo-o-phenylenediamine, is a solid organic compound. Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1575-37-7 | [1][2] |

| Molecular Formula | C₆H₇BrN₂ | [1][2] |

| Molecular Weight | 187.04 g/mol | [1][2] |

| Appearance | White to gray or brown powder/crystals | [1] |

| Melting Point | 65-69 °C (decomposes) | [1][2] |

| Boiling Point (Predicted) | 289.3 ± 20.0 °C | |

| Density (Predicted) | 1.697 ± 0.06 g/cm³ | |

| Solubility | Soluble in chloroform | |

| InChI Key | WIHHVKUARKTSBU-UHFFFAOYSA-N | [1] |

Table 2: Spectral Data Summary

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the aromatic region (approx. 6.5-7.5 ppm). The amine protons would likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons would resonate in the range of 110-150 ppm. The carbon atom attached to the bromine (ipso-carbon) may show a shift influenced by the "heavy atom effect". |

| FT-IR (cm⁻¹) | - N-H stretching of the primary amine groups (approx. 3300-3500 cm⁻¹)- C-H stretching of the aromatic ring (approx. 3000-3100 cm⁻¹)- N-H bending (approx. 1600-1650 cm⁻¹)- C=C stretching of the aromatic ring (approx. 1450-1600 cm⁻¹)- C-N stretching (approx. 1250-1350 cm⁻¹)- C-Br stretching (approx. 500-600 cm⁻¹) |

| Mass Spectrometry (EI) | The molecular ion peak (M+) would be observed at m/z 186 and an M+2 peak of similar intensity at m/z 188 due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom and subsequent fragmentation of the aromatic ring. |

Synthesis Protocols

This compound can be synthesized through various methods. Two common laboratory-scale protocols are detailed below.

Protocol 1: Bromination of o-Phenylenediamine (B120857)

This method involves the direct bromination of o-phenylenediamine.

Materials:

-

o-Phenylenediamine

-

Acetic acid

-

Acetic anhydride (B1165640)

-

Bromine

-

Sodium hydrogensulfite

-

Ice water

Procedure:

-

Cool a mixture of o-phenylenediamine (1 equivalent), acetic acid, and acetic anhydride in an ice water bath.

-

Slowly add a solution of bromine (1.2 equivalents) in acetic acid to the cooled mixture.

-

Stir the reaction mixture at 50-55 °C for approximately 40 minutes.

-

Pour the reaction mixture into a solution of sodium hydrogensulfite in ice water to quench the reaction and precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization.

Protocol 2: Reduction of 4-Bromo-2-nitroaniline (B116644)

This protocol involves the reduction of a nitro group to an amine.

Materials:

-

4-Bromo-2-nitroaniline

-

Stannous chloride (SnCl₂) or Iron powder (Fe)

-

Ethanol (B145695) or a mixture of Methanol and Acetic Acid

-

Sodium hydroxide (B78521) solution (for pH adjustment)

-

Ether or Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-bromo-2-nitroaniline (1 equivalent) in anhydrous ethanol.

-

Add stannous chloride (SnCl₂, 5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol by rotary evaporation.

-

Adjust the pH of the residue to approximately 11 with a sodium hydroxide solution.

-

Extract the product with ether or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be used directly or purified further by column chromatography.

Key Reactions and Applications in Drug Development

This compound is a valuable building block for the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications, including as anti-ulcer and anti-tumor agents.

Experimental Protocol: Synthesis of 6-Bromo-2-methylbenzimidazole

-

Dissolve this compound (1 equivalent) in a suitable solvent.

-

Add acetic acid (1 equivalent).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize it to precipitate the product.

-

Filter, wash, and dry the solid product. Purification can be done by recrystallization.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles that form the core structure of many biologically active molecules with antimicrobial, antiviral, and anticancer properties.

Experimental Protocol: Synthesis of 6-Bromoquinoxaline

-

To a solution of this compound (1 equivalent) in ethanol, add glyoxal (B1671930) (a 1,2-dicarbonyl compound, 1 equivalent).

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Reflux the mixture and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture. The product may precipitate upon cooling.

-

If a precipitate forms, filter the solid. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain pure 6-bromoquinoxaline.

Role in Anticancer Drug Discovery

Derivatives of this compound, particularly quinoxalines, have shown promise as anticancer agents. Studies have indicated that certain bromo-substituted quinoxalines exhibit potent inhibitory activity against cancer cell lines and can induce apoptosis. This makes this compound a key starting material for the development of novel chemotherapeutic agents. Some of these derivatives are being investigated as kinase inhibitors, a class of targeted cancer therapies.

Visualizations

Diagram 1: General Synthesis of Quinoxalines

Caption: Synthetic pathway for quinoxaline derivatives.

Diagram 2: Experimental Workflow for Anticancer Activity Evaluation

Caption: Workflow for evaluating anticancer potential.

Diagram 3: Postulated Apoptosis Signaling Pathway

Caption: Apoptosis induction by quinoxaline derivatives.

Safety and Handling

This compound is classified as toxic if swallowed and causes skin and eye irritation. It may also cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a comprehensive safety data sheet. All experiments should be conducted by qualified personnel in a properly equipped laboratory.

References

Synthesis of 4-Bromobenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for 4-Bromobenzene-1,2-diamine, a crucial intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1] This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound, also known as 4-bromo-o-phenylenediamine, is a versatile aromatic diamine.[2] Its chemical structure, featuring a bromine atom and two adjacent amino groups on a benzene (B151609) ring, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including benzimidazoles and quinoxalines.[1][3] These resulting compounds are of significant interest in medicinal chemistry and materials science. This guide will focus on two principal and well-established methods for its synthesis: the bromination of o-phenylenediamine (B120857) and the reduction of 4-bromo-2-nitroaniline (B116644).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [4][5] |

| Appearance | White to brown crystalline solid | [1] |

| Melting Point | 65-69 °C (decomposes) | [1][6][7] |

| CAS Number | 1575-37-7 | [1][6] |

| Solubility | Soluble in chloroform | [1] |

Synthesis Route 1: Bromination of o-Phenylenediamine

This synthetic approach involves a three-step process: acetylation of the amino groups of o-phenylenediamine to protect them and direct the bromination, followed by electrophilic aromatic substitution with bromine, and subsequent hydrolysis to remove the acetyl groups.[1]

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound from o-phenylenediamine.

Experimental Protocol

Step A: Acetylation of o-Phenylenediamine

-

In a suitable reaction vessel, cool a mixture of o-phenylenediamine (e.g., 80 g) and glacial acetic acid (e.g., 640 mL).[8]

-

Slowly add acetic anhydride (e.g., 158 g) to the cooled mixture while stirring, maintaining a low temperature with an ice bath.[8]

-

After the addition is complete, warm the reaction mixture to approximately 50°C and maintain for 1-2 hours.[8]

-

Monitor the reaction by a suitable chromatographic method (e.g., TLC or HPLC) until the starting material is consumed (peak area < 0.5%).[8]

Step B: Bromination

-

Cool the reaction mixture containing the diacetylated intermediate to room temperature (approximately 25°C).[8]

-

Add a brominating agent. A safer alternative to liquid bromine is the in-situ generation of bromine from sodium bromide and hydrogen peroxide.[8][9] For example, add sodium bromide (e.g., 80 g) and then slowly add 30% hydrogen peroxide (e.g., 92 g).[8]

-

Stir the mixture at room temperature for a period (e.g., 2 hours) and then heat to 50-60°C for an additional 2-3 hours.[8]

-

Monitor the reaction until the intermediate is consumed (peak area < 1%).[8]

-

Pour the reaction mixture into ice water containing sodium sulfite (B76179) (e.g., 9 g in 2000 g of ice water) to quench the reaction and remove excess bromine.[8]

-

Filter the resulting precipitate, which is 4-bromo-N,N'-diacetyl-o-phenylenediamine, and dry.[8]

Step C: Hydrolysis

-

Under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium hydroxide (B78521) in methanol (B129727) and water (e.g., 122 g NaOH in 1.2 L methanol and 0.4 L water).[9]

-

Add the dried 4-bromo-N,N'-diacetyl-o-phenylenediamine (e.g., 165 g) to the sodium hydroxide solution.[9]

-

Heat the mixture to reflux (approximately 80°C) for about 2 hours, monitoring for the disappearance of the starting material.[9]

-

After completion, cool the reaction and pour it into a large volume of ice water.[9]

-

Extract the product with a suitable organic solvent, such as dichloromethane.[9]

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]

-

Recrystallize the crude solid from a suitable solvent like tert-butyl methyl ether to obtain pure this compound.[9]

Quantitative Data

| Step | Reactant | Reagent/Solvent | Conditions | Product | Yield | Purity |

| A & B | o-Phenylenediamine (80 g) | Acetic Anhydride (158 g), Acetic Acid (640 mL), NaBr (80 g), H₂O₂ (92 g) | 50-60°C | 4-Bromo-diacetyl Intermediate | 165 g | 98.5% |

| C | 4-Bromo-diacetyl Intermediate (165 g) | NaOH (122 g), Methanol (1.2 L), Water (0.4 L) | 80°C | This compound | 105 g | 98.6% |

Synthesis Route 2: Reduction of 4-Bromo-2-nitroaniline

This method provides a more direct route, involving the selective reduction of the nitro group of 4-bromo-2-nitroaniline to an amine. Various reducing agents can be employed, with stannous chloride (tin(II) chloride) being a common and effective choice.[1]

Reaction Pathway

References

- 1. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 2. CAS 1575-37-7: 4-Bromo-1,2-benzenediamine | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1,2-diaminobenzene 97 1575-37-7 [sigmaaldrich.com]

- 7. 4-溴-1,2-苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromobenzene-1,2-diamine, a pivotal chemical intermediate in various scientific fields. It details the compound's physicochemical properties, experimental protocols for its synthesis, and its applications, particularly in the realm of drug discovery and material science.

Core Properties and Data

This compound, also known as 4-bromo-o-phenylenediamine, is an aromatic amine with the chemical formula C₆H₇BrN₂.[1][2][3] Its molecular structure, featuring a bromine atom and two adjacent amino groups on a benzene (B151609) ring, makes it a versatile building block in organic synthesis.

Physicochemical Data Summary

A compilation of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 187.04 g/mol [1][2][4][5] |

| Molecular Formula | C₆H₇BrN₂[1][2][3][4][5] |

| CAS Number | 1575-37-7[1][2][4][5] |

| Melting Point | 65-69 °C (decomposes)[1][2][3] |

| Appearance | White to gray to brown powder/crystal[5] |

| Solubility | Soluble in chloroform[1] |

| Density (Predicted) | 1.697 ± 0.06 g/cm³[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common laboratory-scale synthesis routes.

Protocol 1: Bromination of o-Phenylenediamine (B120857)

This method involves the direct bromination of o-phenylenediamine, often with a protection step of the amino groups to control regioselectivity.

Materials:

-

o-Phenylenediamine

-

Acetic anhydride (B1165640)

-

Acetic acid

-

Bromine

-

Sodium hydrogensulfite

-

Ice water

Procedure:

-

A mixture of o-phenylenediamine (5 g, 46.2 mmol), acetic acid (40 ml), and acetic anhydride (10.4 g, 102 mmol) is cooled in an ice water bath.[1]

-

A solution of bromine (8.9 g, 55.4 mmol) in acetic acid (10 ml) is added to the cooled mixture.[1]

-

The reaction mixture is stirred for 40 minutes at a temperature of 50-55 °C.[1]

-

After the reaction is complete, the mixture is poured into a solution of sodium hydrogensulfite (1.5 g) in ice water (300 ml) to quench the excess bromine.[1]

-

The resulting product, an acetylated intermediate, is then hydrolyzed using an alkaline solution to yield this compound.[5][6]

Protocol 2: Reduction of 4-Bromo-2-nitroaniline

This alternative route involves the reduction of a nitro group to an amine.

Materials:

-

4-Bromo-2-nitroaniline

-

Stannous chloride (SnCl₂)

-

Anhydrous ethanol (B145695)

-

Sodium hydroxide (B78521) solution (2 N)

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

4-Bromo-2-nitroaniline (600 mg, 2.76 mmol) is dissolved in 25 mL of anhydrous ethanol.

-

Stannous chloride (2.72 g, 14 mmol) is added to the solution.

-

The reaction mixture is heated to reflux overnight.

-

Upon completion of the reaction, the ethanol is removed using a rotary evaporator under reduced pressure.

-

The residue is then made alkaline to a pH of 11 with a 2 N sodium hydroxide solution.

-

The product is extracted with ether, and the organic layer is collected.

-

The organic layer is dried over anhydrous sodium sulfate.

-

After filtration, the ether is evaporated under reduced pressure to yield the crude product.

Applications in Research and Development

This compound serves as a crucial precursor in the synthesis of a variety of heterocyclic compounds. It is particularly noted for its use in preparing fluorescent dipolar quinoxaline (B1680401) derivatives, which have potential applications as emissive and electron-transport materials.[5][6] Furthermore, it is utilized in the synthesis of 6-bromo-2-methylbenzimidazole.[5][6]

In the field of drug development, derivatives of this compound are being investigated for their potential as anticancer and antimicrobial agents. The bromine substituent can enhance the biological potency of molecules, and the diamine structure provides a scaffold for further chemical modifications.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the bromination of o-phenylenediamine, followed by purification.

Caption: Synthesis and Purification Workflow.

Safety and Handling

This compound is classified as toxic if swallowed and can cause skin and eye irritation.[7] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area. In case of accidental exposure, immediate medical advice should be sought.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. This compound | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1,2-diaminobenzene [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India [ottokemi.com]

- 6. 4-Bromo-1,2-diaminobenzene 97 1575-37-7 [sigmaaldrich.com]

- 7. 4-Bromo-1,2-diaminobenzene 97 1575-37-7 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Bromobenzene-1,2-diamine: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromobenzene-1,2-diamine, a key intermediate in organic synthesis. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and its application in the preparation of high-value compounds such as fluorescent quinoxaline (B1680401) derivatives and biologically active benzimidazoles. The information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Chemical Structure and Nomenclature

This compound, also known as 4-bromo-o-phenylenediamine, is an aromatic amine with the molecular formula C₆H₇BrN₂.[1][2][3] The structure consists of a benzene (B151609) ring substituted with a bromine atom and two adjacent amino groups.

The IUPAC name for this compound is This compound .[4][5]

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 187.04 g/mol | [1][2][4] |

| Melting Point | 65-69 °C (decomposes) | [1][2][3] |

| Boiling Point | 289.3 ± 20.0 °C (Predicted) | [1] |

| Density | 1.697 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to brown powder/crystal | [3] |

| Solubility | Soluble in chloroform | [1] |

| CAS Number | 1575-37-7 | [1][4] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | The proton NMR spectrum shows signals corresponding to the aromatic and amine protons. | |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The carbon attached to the bromine atom (ipso-carbon) experiences an upfield shift due to the 'heavy atom effect'. | |

| InChI | InChI=1S/C6H7BrN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | [4][5] |

| SMILES | C1=CC(=C(C=C1Br)N)N | [4][5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of o-phenylenediamine (B120857), often with a protection step of the amino groups.

Protocol: Bromination of o-Phenylenediamine

Materials:

-

o-Phenylenediamine

-

Acetic anhydride (B1165640)

-

Acetic acid

-

Bromine

-

Sodium hydrogensulfite

-

Ice water

-

5N Sodium hydroxide (B78521) solution

Procedure:

-

In a reaction vessel, dissolve o-phenylenediamine in glacial acetic acid.

-

Cool the solution in an ice bath and add acetic anhydride dropwise to protect the amino groups by forming the diacetyl derivative.

-

To the cooled mixture, slowly add a solution of bromine in acetic acid.

-

Stir the reaction mixture at a controlled temperature (e.g., 50-55 °C) for a specified time.

-

Pour the reaction mixture into a solution of sodium hydrogensulfite in ice water to quench excess bromine.

-

The intermediate, 4-bromo-o-phenylenediacetamide, precipitates and is collected by filtration.

-

For hydrolysis, dissolve the intermediate in methanol and add a 5N aqueous sodium hydroxide solution.

-

Heat the mixture to reflux to remove the acetyl groups.

-

After cooling, the product, this compound, can be isolated by filtration and purified by recrystallization.

Synthesis of Quinoxaline Derivatives

This compound is a key precursor for the synthesis of quinoxaline derivatives, which are of interest for their fluorescent properties.

Protocol: Synthesis of a 6-Bromoquinoxaline Derivative

Materials:

-

This compound

-

A 1,2-dicarbonyl compound (e.g., benzil)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, combine this compound and the 1,2-dicarbonyl compound.

-

Add ethanol as the solvent and a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired quinoxaline derivative.

Synthetic Workflow and Applications

This compound serves as a versatile building block in organic synthesis. Its primary applications lie in the preparation of heterocyclic compounds, which are scaffolds for materials with interesting photophysical properties and for biologically active molecules.

Caption: Synthetic workflow illustrating the preparation of this compound and its subsequent use in the synthesis of quinoxaline and benzimidazole (B57391) derivatives.

The logical relationship depicted in the diagram showcases the central role of this compound as an intermediate. The initial step involves the synthesis of the core molecule from a readily available starting material. This intermediate is then utilized in various cyclization and condensation reactions to generate more complex molecular architectures with specific functionalities and applications. This workflow is fundamental in the development of new materials and pharmaceutical agents.

References

Physicochemical Properties of 4-Bromobenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-Bromobenzene-1,2-diamine (CAS No. 1575-37-7), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] The document outlines its physical properties, standardized experimental protocols for their determination, and a logical workflow for these characterization processes.

Core Physicochemical Data

This compound is typically a white to brown solid at room temperature.[2][3][4][5] The following table summarizes its key physical properties as reported in the literature.

| Property | Value | Source |

| Melting Point | 65-69 °C (decomposes) | [1][5][6][7] |

| 62.0 to 66.0 °C | [8] | |

| 64 °C | [8] | |

| 59.0-68.0 °C | [9] | |

| 62 to 65 °C | [2] | |

| Boiling Point | 289.3 ± 20.0 °C (Predicted) | [1][4][7] |

| 289.3 °C at 760 mmHg | ||

| No data available | [10][11] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a compound.[12] The following are standard methodologies for these measurements.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[13] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[12]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[14][15]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[14] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus (e.g., Mel-Temp).[14]

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 2°C per minute as the expected melting point is approached.

-

Observation and Recording: The temperature at which the substance first begins to melt (t1) and the temperature at which the last solid crystal liquefies (t2) are recorded.[14][15] The melting point is reported as the range between t1 and t2.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][16]

Methodology:

-

Sample Preparation: A small quantity (a few milliliters) of the liquid to be tested is placed in a small test tube (fusion tube).[13][17] A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[13][18]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid like paraffin (B1166041) oil.[13]

-

Heating: The Thiele tube is heated gently.[13] As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.[13] Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[18]

-

Observation and Recording: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance.[13] It is also crucial to record the barometric pressure, as boiling point varies with external pressure.[16][19]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physicochemical properties of a solid organic compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 2. 4-bromo-1,2-diaminobenzene, 4-Bromo-o-phenylenediamine Manufacturers [mubychem.com]

- 3. CAS 1575-37-7: 4-Bromo-1,2-benzenediamine | CymitQuimica [cymitquimica.com]

- 4. 4-Bromo-1,2-benzenediamine-Products-Nootropics, OLED intermediates and Custom synthetic Expert | Hohance [hohance.com]

- 5. 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India [ottokemi.com]

- 6. 4-Bromo-1,2-diaminobenzene [myskinrecipes.com]

- 7. chembk.com [chembk.com]

- 8. 4-Bromo-1,2-phenylenediamine | 1575-37-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 4-Bromo-o-phenylenediamine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. CAS No. 1575-37-7 Specifications | Ambeed [ambeed.com]

- 11. 1575-37-7|this compound|BLD Pharm [bldpharm.com]

- 12. athabascau.ca [athabascau.ca]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. scribd.com [scribd.com]

- 15. byjus.com [byjus.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. byjus.com [byjus.com]

- 18. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data Analysis of 4-Bromobenzene-1,2-diamine: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 4-Bromobenzene-1,2-diamine, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | d | 1H | Ar-H |

| ~6.6 | dd | 1H | Ar-H |

| ~6.5 | d | 1H | Ar-H |

| ~4.5 | br s | 4H | -NH₂ |

-

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C -NH₂ |

| ~138 | C -NH₂ |

| ~125 | C H |

| ~120 | C H |

| ~118 | C H |

| ~110 | C -Br |

1.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1620-1580 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1500-1400 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1350-1250 | Strong | C-N Stretch |

| 850-750 | Strong | C-H Bending (out-of-plane) |

| 700-500 | Medium-Strong | C-Br Stretch |

1.3. Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 186 | ~100% | [M]⁺ (with ⁷⁹Br) |

| 188 | ~98% | [M+2]⁺ (with ⁸¹Br) |

| 107 | Variable | [M-Br]⁺ |

| 80 | Variable | [M-Br-HCN]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared for NMR analysis.[1][2]

-

Sample Preparation:

-

Approximately 10-20 mg of the solid compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[1] Common solvents for aromatic amines are chosen to avoid signal overlap.[3]

-

The solution is then filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped and carefully wiped clean before being placed in the spectrometer.[2]

-

-

Data Acquisition:

-

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The sample is shimmed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.[4]

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.[4]

-

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).[4]

-

2.2. Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly used.[5][6][7]

-

Sample Preparation (ATR):

-

The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.

-

A small amount of the solid sample is placed directly onto the crystal surface.

-

Pressure is applied to ensure good contact between the sample and the crystal.[8]

-

-

Sample Preparation (KBr Pellet):

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

2.3. Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using Electron Ionization (EI).

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.

-

The sample is vaporized by heating under high vacuum.

-

-

Ionization and Analysis:

-

The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[9]

-

The resulting positively charged ions are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum. The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in a nearly 1:1 ratio, resulting in two peaks of similar intensity separated by 2 m/z units for bromine-containing fragments.[10]

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. asdlib.org [asdlib.org]

In-Depth Technical Guide: Stability and Storage of 4-Bromobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromobenzene-1,2-diamine (CAS No. 1575-37-7). Due to the limited availability of specific, in-depth stability studies on this compound, this guide also incorporates data from structurally related aromatic amines to provide a broader context for handling and storage.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing appropriate storage and handling protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Appearance | White to brown powder or crystals | [2] |

| Melting Point | 65-69 °C (decomposes) | |

| Solubility | Soluble in chloroform | [2] |

| Storage Temperature | Room Temperature | [2] |

Stability Profile

Aromatic diamines, including this compound, are known to be susceptible to degradation, primarily through oxidation.[3] Exposure to air, light, and elevated temperatures can accelerate this process, often resulting in discoloration of the material.

A study on diamine-appended metal-organic frameworks suggests that oxidative degradation can occur via C-N bond cleavage, initiated by radical species.[4] This could be a potential degradation pathway for this compound as well, especially in the presence of oxygen and potential metal catalysts.

Recommended Storage and Handling

To ensure the long-term integrity and purity of this compound, the following storage and handling guidelines are recommended. These are based on information from safety data sheets and general knowledge of aromatic amine stability.

Storage Conditions

A summary of recommended storage conditions is provided in Table 2.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Room temperature, in a cool, dry place. | To minimize thermal degradation. | [2] |

| Atmosphere | Store in a tightly sealed container. Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. | To prevent oxidation from atmospheric oxygen. | [2] |

| Light | Keep in a dark place. | To prevent photodegradation. | [2] |

| Ventilation | Store in a well-ventilated area. | To ensure a safe storage environment. | [5] |

The logical workflow for the proper storage and handling of this compound is illustrated in the following diagram:

Caption: Logical workflow for the storage and handling of this compound.

Incompatible Materials

To prevent hazardous reactions and degradation, this compound should be stored away from the following:

-

Strong oxidizing agents: These can violently react with the amine groups, leading to degradation and potentially hazardous conditions.[6]

-

Strong acids and bases: While specific reactivity data is limited, it is good practice to avoid storing amines with strong acids and bases.[6]

Potential Degradation Pathway

While a definitive degradation pathway for this compound has not been experimentally elucidated in the literature, a hypothetical pathway based on the known chemistry of aromatic amines is presented below. The primary mechanism is expected to be oxidation, leading to the formation of quinone-imine structures and subsequent polymerization, which would account for the observed color change from white/off-white to brown or darker upon storage.

Caption: Hypothetical oxidative degradation pathway for this compound.

Experimental Protocols

Detailed experimental protocols for conducting stability studies on this compound are not available in the public domain. However, a general approach for assessing the stability of a chemical compound can be adapted. The following outlines a potential experimental design for an accelerated stability study and the development of a stability-indicating HPLC method.

Accelerated Stability Study Protocol

Objective: To assess the stability of this compound under accelerated conditions to predict its long-term stability.

Materials:

-

This compound (at least three different batches if available)

-

Vials with inert caps

-

Stability chambers with controlled temperature and humidity

Procedure:

-

Place accurately weighed samples of this compound into vials.

-

Expose the samples to a range of accelerated storage conditions as outlined in Table 3.

-

At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a set of samples from each condition.

-

Analyze the samples for purity and the presence of degradation products using a validated stability-indicating analytical method (see section 5.2).

| Condition | Temperature | Relative Humidity |

| 1 | 40°C | 75% RH |

| 2 | 50°C | Ambient |

| 3 | Photostability (ICH Q1B) | N/A |

Stability-Indicating HPLC Method Development Protocol

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer

-

Forced degradation samples of this compound (e.g., acid, base, oxidative, thermal, and photolytic stress)

Forced Degradation Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time. Neutralize before injection.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize before injection.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Heat the solid compound at a temperature below its melting point for a specified time.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.

Chromatographic Method Development:

-

Develop a gradient elution method using a mobile phase of acetonitrile and water (with a suitable buffer) to achieve separation of the parent compound from any degradation products formed during the forced degradation studies.

-

Monitor the elution profile using a PDA detector to ensure peak purity.

-

The method is considered stability-indicating if all degradation products are baseline-separated from the parent peak and from each other.

Conclusion

This compound is an aromatic amine that is susceptible to oxidative degradation. To maintain its quality and purity, it should be stored in a tightly sealed container in a cool, dry, dark, and well-ventilated place. While specific quantitative stability data for this compound is limited, the general principles of handling aromatic amines should be followed. For critical applications, it is recommended that researchers perform their own stability assessments using appropriate analytical methods. The experimental outlines provided in this guide can serve as a starting point for such investigations.

References

- 1. This compound | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 3. Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal-Organic Frameworks Exhibiting Cooperative CO2 Capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Understanding The Different Types Of Laboratory Reagents And Their Uses [merkel.co.il]

4-bromo-o-phenylenediamine synthesis from o-phenylenediamine

An In-depth Technical Guide to the Synthesis of 4-bromo-o-phenylenediamine from o-phenylenediamine (B120857)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 4-bromo-o-phenylenediamine from o-phenylenediamine, a key intermediate in the preparation of various benzimidazoles and quinolines used in pharmaceuticals, agrochemicals, and as analytical reagents.[1] The primary synthetic route involves the protection of the amino groups of o-phenylenediamine via acetylation, followed by regioselective bromination and subsequent deprotection by hydrolysis. This document provides a comparative analysis of different bromination methods, including the use of liquid bromine and a safer, more environmentally friendly approach utilizing sodium bromide and hydrogen peroxide. Detailed experimental protocols, quantitative data on yields and purity, and a visual representation of the synthetic pathway are presented to aid researchers in the replication and optimization of this synthesis.

Introduction

4-Bromo-o-phenylenediamine is a valuable building block in organic synthesis. It serves as a precursor for the creation of fluorescent dipolar quinoxaline (B1680401) derivatives, which have potential applications as emissive and electron-transport materials.[2][3] Additionally, it is utilized in the synthesis of 6-bromo-2-methylbenzimidazole.[2] The synthesis from o-phenylenediamine typically proceeds through a three-step sequence: diacetylation of the starting material, bromination of the intermediate, and subsequent hydrolysis to yield the final product.[2][3] This guide explores two primary methods for the bromination step, providing a comprehensive overview for laboratory and potential scale-up applications.

Synthetic Pathways and Methodologies

The synthesis of 4-bromo-o-phenylenediamine from o-phenylenediamine is generally accomplished in two main stages, which consist of three key steps:

-

Protection (Acetylation): The amino groups of o-phenylenediamine are protected by reacting it with acetic anhydride (B1165640) in the presence of glacial acetic acid. This forms N,N'-(1,2-phenylene)diacetamide.

-

Bromination: The diacetylated intermediate is then brominated. This guide details two methods:

-

Deprotection (Hydrolysis): The 4-bromo-N,N'-(1,2-phenylene)diacetamide is hydrolyzed, typically under basic conditions, to yield 4-bromo-o-phenylenediamine.[1][4]

Chemical Reaction Workflow

Caption: Synthetic workflow for 4-bromo-o-phenylenediamine.

Experimental Protocols

Method A: Bromination using Liquid Bromine

This protocol is adapted from established literature procedures.[5][6]

Step 1: Acetylation of o-phenylenediamine

-

In a suitable reaction vessel, a mixture of o-phenylenediamine (5 g, 46.2 mmol), glacial acetic acid (40 ml), and acetic anhydride (10.4 g, 102 mmol) is prepared.[5][6]

Step 2: Bromination

-

A solution of bromine (8.9 g, 55.4 mmol) in glacial acetic acid (10 ml) is added to the cooled mixture.[5][6]

-

The reaction mixture is stirred for 40 minutes at a temperature of 50-55°C.[5][6]

Step 3: Work-up and Isolation

-

The reaction mixture is poured into a solution of sodium hydrogensulfite (1.5 g) in ice water (300 ml) to quench excess bromine.[5][6]

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.

-

Further purification can be achieved by recrystallization.

Method B: Bromination using Sodium Bromide and Hydrogen Peroxide

This protocol is based on a patented, more environmentally benign method.[1][4]

Step 1: Acetylation of o-phenylenediamine

-

In a 1-liter flask, add 80 grams of o-phenylenediamine and 640 mL of glacial acetic acid. Stir until the solution is clear.[1]

-

Cool the flask in an ice bath and add 158 grams of acetic anhydride dropwise.[1]

-

After the addition, heat the mixture to 50°C and allow it to react for 1 hour. Monitor the reaction by liquid chromatography until the peak area of the starting material is less than 0.5%.[1]

Step 2: Bromination

-

Cool the reaction mixture to 25°C and add 80 grams of sodium bromide. Stir until evenly mixed.[1]

-

Slowly add 92 grams of 30% hydrogen peroxide dropwise.[1]

-

After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 50°C and maintain for another 2 hours. Monitor the reaction until the peak area of the intermediate is less than 1%.[1]

Step 3: Work-up and Hydrolysis

-

Pour the reaction solution into 2000 grams of ice water containing 9 grams of sodium sulfite (B76179) to quench the reaction and remove any red color.[1]

-

Filter the resulting white solid and dry it to obtain 4-bromo-phthalamide.[1]

-

Under a nitrogen atmosphere, dissolve 122 grams of sodium hydroxide (B78521) in a suitable solvent in a 3L four-necked bottle.

-

Add the dried 4-bromo-phthalamide and hydrolyze to obtain 4-bromo-o-phenylenediamine.[1][4]

-

The crude product can be recrystallized from tert-butyl methyl ether for high purity.[1][4]

Data Presentation

Table 1: Reagent Quantities and Molar Ratios for Method B

| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles | Molar Ratio (relative to o-phenylenediamine) |

| o-Phenylenediamine | 108.14 | 80 | 0.74 | 1 |

| Acetic Anhydride | 102.09 | 158 | 1.55 | 2.1 |

| Sodium Bromide | 102.89 | 80 | 0.78 | 1.05 |

| Hydrogen Peroxide (30%) | 34.01 | 92 | 0.81 | 1.1 |

Note: Molar ratios are based on the experimental data from the cited patent.[1][4]

Table 2: Yield and Purity Data

| Method | Intermediate Product | Intermediate Purity | Final Product | Final Purity |

| Method B (Embodiment 1) | 4-Bromo-phthalamide | 98.5% | 4-bromo-o-phenylenediamine | High Purity (after recrystallization) |

| Method B (Embodiment 2) | 4-bromo-o-phenylene diacetamide | 95.6% | 4-bromo-o-phenylenediamine | Not specified |

Data extracted from the provided patent information.[1]

Safety and Handling

-

o-phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acetic Anhydride: Corrosive and a lachrymator. Work in a well-ventilated fume hood.

-

Bromine: Highly toxic, corrosive, and volatile. Handle with extreme caution in a fume hood.

-

Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials.

-

Sodium Hydroxide: Corrosive. Causes severe burns.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 4-bromo-o-phenylenediamine from o-phenylenediamine is a well-established process. The traditional method using liquid bromine is effective but poses significant safety and environmental hazards. The alternative method utilizing sodium bromide and hydrogen peroxide offers a safer, more environmentally friendly, and cost-effective route with high regioselectivity and good yields.[1][4] This guide provides the necessary details for researchers to select and implement the most suitable method for their specific needs, taking into account factors such as safety, environmental impact, and scalability. The provided protocols and data serve as a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]

- 2. 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India [ottokemi.com]

- 3. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 4. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis routes of 4-Bromobenzene-1,2-diamine [benchchem.com]

physical appearance and color of 4-Bromobenzene-1,2-diamine

Abstract

This technical guide provides a focused overview of the physical and chemical properties of 4-Bromobenzene-1,2-diamine (CAS No: 1575-37-7), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Particular attention is given to its physical appearance and color, with a summary of its key physicochemical data. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Properties

This compound, also known as 4-bromo-o-phenylenediamine, is an organic compound with the molecular formula C₆H₇BrN₂.[1][2] It is a solid at room temperature.[3][4][5] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1][4] |

| CAS Number | 1575-37-7 | [1][2] |

| Appearance | Solid, Powder, Crystalline Powder | [3] |

| Color | White to Brown | [1][6][7] |

| Melting Point | 65-69 °C (decomposes) | [1][4][5][6] |

| Boiling Point | 289.3±20.0 °C (Predicted) | [1][6] |

| Solubility | Soluble in chloroform | [1][6] |

Physical Appearance and Color

This compound typically presents as a solid that can range from a powder to a crystalline form.[1][3][7] The color of the compound is most commonly described as white.[1] However, it is not uncommon for the material to appear as off-white, beige, or brown.[1][6][7] This variation in color can be attributed to the purity of the compound and its potential for oxidation upon exposure to air and light, a common characteristic of aminobenzene derivatives. For sensitive applications, the use of freshly purified, white crystalline material is recommended.

Caption: Logical relationship between purity, exposure, and the observed color of this compound.

Experimental Protocols

This document focuses on the physical and chemical properties of this compound and does not contain experimental protocols. For synthetic procedures, refer to the literature, such as the preparation from 1,2-diaminobenzene via acetylation, followed by bromination and alkaline hydrolysis.[1][8]

Signaling Pathways and Workflows

As this guide is centered on the chemical properties of this compound, diagrams of signaling pathways and experimental workflows are not applicable. The provided diagram illustrates the logical connections between the compound's state and its appearance.

References

- 1. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. CAS 1575-37-7: 4-Bromo-1,2-benzenediamine | CymitQuimica [cymitquimica.com]

- 4. 4-Bromo-1,2-diaminobenzene 97 1575-37-7 [sigmaaldrich.com]

- 5. 4-Bromo-1,2-diaminobenzene 97 1575-37-7 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 4-Bromo-1,2-phenylenediamine | 1575-37-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. scientificlabs.com [scientificlabs.com]

An In-depth Technical Guide on the Hazards and Safety Precautions for 4-Bromobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the chemical compound 4-Bromobenzene-1,2-diamine. The information is compiled to assist laboratory personnel in handling this substance safely and mitigating potential risks.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and toxicological information for this compound. This data is essential for understanding its behavior and potential hazards.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrN₂ | [1][2][3][4] |

| Molecular Weight | 187.04 g/mol | [2][3][4] |

| Appearance | White to brown powder or crystals | [3] |

| Melting Point | 65-69 °C (decomposes) | [1][3][4] |

| Boiling Point | 289.3 ± 20.0 °C (Predicted) | [3] |

| Density | 1.697 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Solubility | Soluble in chloroform. | [1][3] |

| Storage Temperature | Room Temperature, keep in a dark place, sealed in dry. | [3] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[2][5][6] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[2][5] |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[2][5][6] |

| Germ Cell Mutagenicity | Category 2 | Warning | H341: Suspected of causing genetic defects.[7] |

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary routes of exposure are inhalation, skin contact, and ingestion.

Primary Hazards:

-

Acute Toxicity: The compound is toxic if swallowed.[2][5][6]

-

Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][5][6]

-

Allergic Skin Reaction: May cause an allergic skin reaction upon contact.[2][5][6]

-

Potential for Genetic Defects: Suspected of causing genetic defects.[7]

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4][10]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[4][10]

-

Body Protection: Wear a lab coat or chemical-resistant apron.[4][10]

-

Respiratory Protection: If working outside a fume hood or with the potential for dust generation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[4]

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[5][8] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[5][8]

Experimental Protocols: Safe Handling and Disposal

Due to the lack of specific, published experimental protocols for the safety assessment of this compound, a general protocol for handling potent aromatic amines is provided below.

Protocol for Safe Handling in a Research Laboratory:

-

Preparation and Planning:

-

Review the Safety Data Sheet (SDS) before starting any work.

-

Ensure that all necessary PPE is available and in good condition.

-

Prepare a designated work area in a chemical fume hood.

-

Have spill containment materials readily available (e.g., absorbent pads, sand).

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within a fume hood to minimize inhalation exposure.

-

Use a disposable weighing boat or paper.

-

Close the container tightly immediately after use.

-

-

In Case of a Spill:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material.[10]

-

Collect the absorbed material into a designated hazardous waste container.[10]

-

Clean the spill area thoroughly.

-

Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) office.[10]

-

-

Waste Disposal:

-

Collect all waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.[10]

-

Do not mix with other waste streams unless permitted by your institution's EHS guidelines.[10]

-

Arrange for disposal through your institution's licensed hazardous waste disposal program.[10]

-

Visualizations: Workflow and Potential Toxicity Pathway

The following diagrams illustrate a safe handling workflow and a potential toxicity pathway for this compound, based on the general understanding of aromatic amines.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A proposed pathway for the metabolic activation and subsequent toxicity of aromatic amines.

First Aid Measures

In the event of exposure to this compound, immediate action is crucial.

-

After Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

After Skin Contact: Immediately wash with plenty of water.[5] Take off contaminated clothing and wash it before reuse.[5] If skin irritation or a rash occurs, get medical attention.[5]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

-

After Ingestion: Rinse mouth.[5] Get emergency medical help immediately.[5]

Storage and Stability

Proper storage is necessary to maintain the integrity of this compound and prevent hazardous situations.

-

Storage Conditions: Keep in a dark place, sealed in a dry, and well-ventilated area.[3] Store at room temperature.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions. It decomposes at its melting point.[3][4]

This technical guide is intended to provide a thorough understanding of the hazards and necessary safety precautions for this compound. It is imperative that all personnel handling this substance are familiar with this information and adhere to all institutional safety protocols.

References

- 1. Toxicity of para-phenylenediamine (PPD;1, 4 diaminobenzene) on isolated human lymphocytes: The key role of intracellular calcium enhancement in PPD-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. safecosmetics.org [safecosmetics.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. epa.gov [epa.gov]

- 6. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 1575-37-7: 4-Bromo-1,2-benzenediamine | CymitQuimica [cymitquimica.com]

- 8. Paraphenylenediamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]